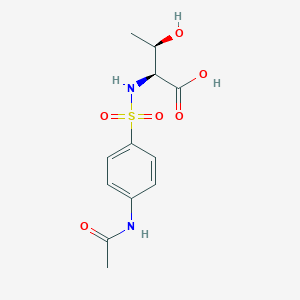
2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-butyric acid is an organic compound that features both sulfonamide and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-butyric acid typically involves the following steps:
Formation of Sulfonamide: The initial step involves the reaction of 4-acetylaminobenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-butyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-butyric acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-butyric acid exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylamino-benzenesulfonyl-methyl-amino-acetic acid
- 4-Acetylamino-benzenesulfonyl-carboxymethyl-amino-acetic acid
Uniqueness
2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-butyric acid is unique due to the presence of both sulfonamide and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
64527-23-7 |
|---|---|
Molecular Formula |
C12H16N2O6S |
Molecular Weight |
316.33 g/mol |
IUPAC Name |
(2S,3R)-2-[(4-acetamidophenyl)sulfonylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C12H16N2O6S/c1-7(15)11(12(17)18)14-21(19,20)10-5-3-9(4-6-10)13-8(2)16/h3-7,11,14-15H,1-2H3,(H,13,16)(H,17,18)/t7-,11+/m1/s1 |
InChI Key |
ZHGRWRHFXFHHCV-HQJQHLMTSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)O |
Canonical SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide](/img/structure/B11991789.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991793.png)

![2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11991800.png)
![(2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11991803.png)

![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}butanamide](/img/structure/B11991826.png)
![N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline](/img/structure/B11991833.png)
![methyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11991840.png)

![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-thiophenecarboxamide](/img/structure/B11991846.png)
![N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B11991856.png)
![3-(5-methyl-2-thienyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991868.png)
